Product packaging for 1-(Anthracen-9-yl)pent-1-en-3-one(Cat. No.:CAS No. 921206-17-9)

1-(Anthracen-9-yl)pent-1-en-3-one

Cat. No.: B14171305
CAS No.: 921206-17-9
M. Wt: 260.3 g/mol
InChI Key: IBSFZIXOAIGZJG-UHFFFAOYSA-N
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Description

1-(Anthracen-9-yl)pent-1-en-3-one is a synthetic chalcone derivative that belongs to a well-known class of anthracene-based compounds with interesting photophysical properties . This compound features an extended π-conjugated molecular system, where the anthracene moiety is linked to a pentenone chain. In related structures, the enone group typically adopts an s-trans conformation, and the anthracene ring system is often highly twisted from the plane of the enone moiety . This molecular architecture is significant for research, particularly in the field of organic electronics, as fused-ring molecular materials like this are the focus of considerable interest for potential optoelectronic applications . The combination of a good charge-carrier mobility and high stability in such structures may lead to the development of new functional materials . Furthermore, conjugated anthracene units can provide a structural framework via π-π stacking and their delocalized electrons may participate in reversible redox reactions, making them promising building blocks for energy storage applications, such as in high-performance organic supercapacitors . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O B14171305 1-(Anthracen-9-yl)pent-1-en-3-one CAS No. 921206-17-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921206-17-9

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

1-anthracen-9-ylpent-1-en-3-one

InChI

InChI=1S/C19H16O/c1-2-16(20)11-12-19-17-9-5-3-7-14(17)13-15-8-4-6-10-18(15)19/h3-13H,2H2,1H3

InChI Key

IBSFZIXOAIGZJG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

The Anthracene Chromophore: Fundamental Properties and Research Significance in Conjugated Systems

Anthracene (B1667546) is a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene rings. researchgate.net Its extended π-conjugated system is responsible for its characteristic photophysical properties, making it a cornerstone chromophore in the development of luminescent materials. researchgate.net Anthracene is known for its strong absorption of ultraviolet light and subsequent emission of blue fluorescence, a property that has been extensively harnessed in applications such as scintillators for detecting high-energy particles. researchgate.netresearchgate.net

The electronic properties of anthracene can be finely tuned by chemical modification. rsc.org Functionalizing the anthracene core can alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby modifying its absorption and emission spectra. rsc.orgnih.gov For instance, extending the π-conjugation, as seen in 9,10-bis(phenylethynyl)anthracene (BPEA) derivatives, leads to significantly enhanced fluorescence. nih.gov The introduction of substituents can also influence the solid-state packing of anthracene derivatives, which in turn affects their bulk photophysical properties and potential for applications like photomechanical actuators. mdpi.com The propensity of anthracene to undergo photodimerization via a [4+4] cycloaddition reaction is another key feature, enabling its use in creating photoresponsive materials. researchgate.net These fundamental characteristics establish anthracene as a vital building block in the design of complex conjugated systems for organic electronics and photonics. mdpi.comlibretexts.org

Selected Photophysical Properties of Anthracene Derivatives

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (Φf)Notes
Anthracene~357, 375~380, 401, 4220.27 - 0.32Exhibits characteristic blue fluorescence. thieme-connect.de
9,10-bis(phenylethynyl)anthracene (BPEA)~450-475~480-510HighExtended π-conjugation leads to a red-shift in absorption and emission. nih.gov
(E)-1-(9-anthryl)-3-(4-nitrophenyl)prop-2-en-1-one~263, 417N/AN/AIntramolecular charge transfer character due to donor-acceptor structure. rsc.org

Alpha,beta Unsaturated Ketones: Versatile Scaffolds in Organic Synthesis and Functional Material Design

Alpha,beta-unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated to a carbon-carbon double bond. nih.govrsc.org This structural motif, O=CR−Cα=Cβ−R, is central to a wide array of important molecules, including the chalcones, which are 1,3-diphenyl-2-propen-1-ones. wikipedia.org The conjugation between the carbonyl group and the alkene gives rise to unique electronic properties and reactivity, making them exceptionally versatile intermediates in organic synthesis. nih.gov

The synthesis of α,β-unsaturated ketones is most commonly achieved through condensation reactions, particularly the Claisen-Schmidt condensation. taylorandfrancis.comnih.gov This reaction involves the base- or acid-catalyzed reaction of an aldehyde (often aromatic and lacking α-hydrogens) with a ketone that possesses an α-hydrogen. taylorandfrancis.comresearchgate.net The initial aldol (B89426) addition product readily undergoes dehydration to yield the stable, conjugated enone system. researchgate.net

The extended π-system of these compounds makes them valuable in materials science. nih.gov Chalcones and other enones are investigated for their applications in non-linear optics (NLO), corrosion inhibition, and as building blocks for polymers. taylorandfrancis.comnih.gov The presence of a donor-π-acceptor (D-π-A) architecture, which can be readily incorporated into the chalcone (B49325) framework, often leads to significant NLO properties and intramolecular charge transfer (ICT) characteristics, which are desirable for optoelectronic devices. analis.com.mymdpi.com

Key Features of Alpha,Beta-Unsaturated Ketones

FeatureDescriptionSignificance
StructureA carbonyl group conjugated with a C=C double bond (enone system).Enables extended electron delocalization and unique reactivity. nih.gov
SynthesisCommonly synthesized via Claisen-Schmidt (crossed aldol) condensation. taylorandfrancis.comnih.govProvides a reliable and versatile route to a wide range of derivatives.
ReactivitySusceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). nih.govActs as a versatile precursor for the synthesis of various heterocyclic compounds. wikipedia.org
ApplicationsUsed in non-linear optics, polymer science, and as corrosion inhibitors. taylorandfrancis.comnih.govThe conjugated system is key to their function in advanced materials.

Structural Elucidation and Research Context of 1 Anthracen 9 Yl Pent 1 En 3 One Within Advanced Organic Materials Science

While detailed experimental data for 1-(Anthracen-9-yl)pent-1-en-3-one is not extensively documented in publicly accessible literature, its structure and potential properties can be understood by examining closely related anthracene-based chalcones. These analogues serve as excellent models for predicting its behavior and situating it within the field of advanced organic materials.

The synthesis of this compound would typically proceed via a Claisen-Schmidt condensation between 9-anthraldehyde (B167246) and 2-butanone, using a base catalyst such as sodium hydroxide (B78521). taylorandfrancis.comresearchgate.net This well-established method is used to produce a variety of anthracene (B1667546) chalcones. mdpi.comnih.gov

Structurally, anthracene chalcones consistently exhibit an (E)-configuration across the central double bond. mdpi.comum.edu.my A key structural feature is a significant twist between the plane of the anthracene ring and the enone moiety. mdpi.comanalis.com.my This torsion angle, often in the range of 50-80°, arises from the steric hindrance caused by the bulky anthracene group. mdpi.comanalis.com.my This twisting can diminish the electronic conjugation between the two parts of the molecule but is a characteristic feature of this compound class. analis.com.my In the solid state, the crystal packing of these molecules is often stabilized by intermolecular C—H⋯O and C—H⋯π interactions. mdpi.com

The primary research interest in these molecules lies in their potential for optoelectronic applications, which stems from their large π-conjugated systems. mdpi.commdpi.com A critical parameter for such applications is the HOMO-LUMO energy gap (Eg), which influences the material's electronic and optical properties. Anthracene chalcones often exhibit relatively small energy gaps, making them promising candidates for organic semiconductors and NLO materials. mdpi.comanalis.com.my Theoretical studies using Density Functional Theory (DFT) have proven effective in predicting the molecular geometry and electronic properties, including the HOMO-LUMO gap, for these systems. mdpi.com For example, related anthracene chalcones have experimentally determined and calculated energy gaps in the range of 2.5 to 3.2 eV, suggesting suitability for charge transfer applications. mdpi.comanalis.com.my

Calculated and Experimental HOMO-LUMO Energy Gaps of Related Anthracene Chalcones

CompoundExperimental Eg (eV)DFT Calculated Eg (eV)Reference
1-(anthracen-9-yl)-3-(naphthalen-2-yl)prop-2-en-1-one3.183.15 mdpi.com
1-(anthracen-9-yl)-3-(pyren-1-yl)prop-2-en-1-one2.762.95 mdpi.com
(E)-3-(anthracen-9-yl)-1-(4-nitrophenyl)prop-2-en-1-one2.522.55 analis.com.my
((2E,2'E)-3,3'-(1,4-phenylene)bis(1-(anthracen-9-yl)prop-2-en-1-one))3.16N/A mdpi.com

Scope and Objectives of the Research Outline

Classical and Contemporary Approaches to Alpha,Beta-Unsaturated Ketone Synthesis

The formation of α,β-unsaturated ketones often relies on condensation reactions that create a new carbon-carbon double bond. The Claisen-Schmidt condensation, a variation of the aldol (B89426) condensation, is a cornerstone in this field. wikipedia.orgbyjus.com

Base-Catalyzed Condensation Reactions (e.g., Aldol/Claisen-Schmidt) of 9-Anthraldehyde (B167246) Derivatives with Ketones

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com In the context of synthesizing this compound, 9-anthraldehyde, which lacks α-hydrogens, is reacted with a ketone such as acetone. This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521). wikipedia.orgnih.gov

The reaction mechanism proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. libretexts.orglibretexts.org Subsequent dehydration of the resulting β-hydroxy carbonyl compound yields the α,β-unsaturated ketone. libretexts.org The Claisen-Schmidt reaction is particularly useful because the reactivity difference between the enolizable ketone and the non-enolizable aromatic aldehyde generally leads to a single major product. pearson.com

Researchers have explored various conditions to optimize the Claisen-Schmidt condensation. For instance, quantitative yields have been achieved in the absence of a solvent using sodium hydroxide as the base. wikipedia.orgnih.gov The use of microwave irradiation has also been shown to be an efficient method for promoting this reaction, leading to good yields in short reaction times. nih.gov

Catalyst/ConditionsReactantsProductYieldReference
NaOH, grinding, solvent-freeCycloalkanones and benzaldehydesα,α'-bis-(substituted-benzylidene)cycloalkanones96-98% nih.gov
NaOH, acetone, 40°C, microwaveBenzaldehyde (B42025) and acetoneBenzalacetoneGood nih.gov
Choline (B1196258) hydroxide, water, 50°CAromatic aldehydes and ketonesα,β-unsaturated ketonesHigh acs.orgacs.org

Tandem Hydration/Condensation Strategies from Alkynes and Aldehydes

An alternative to the classical aldol-type condensation is the tandem hydration-condensation of alkynes and aldehydes. This approach allows for the synthesis of α,β-unsaturated ketones in a single continuous-flow process. nih.govd-nb.info By employing a heterogeneous solid acid catalyst, this method provides a straightforward and efficient route to various substituted chalcones. nih.govd-nb.inforesearchgate.net The reaction can be performed under solvent-free conditions and scaled up to produce multigram quantities of the desired product. d-nb.inforesearchgate.net This methodology has been successfully applied to the synthesis of a range of α,β-unsaturated ketones with good to excellent yields. d-nb.inforesearchgate.net

A phosphorous acid-promoted variation of this reaction offers an environmentally benign synthesis of chalcones in an oil/water two-phase system, achieving high to excellent yields. organic-chemistry.org Gold-catalyzed tandem amination-hydration of alkynes has also been developed to produce α-functionalized ketones. nih.gov

Transition Metal-Catalyzed Processes for Anthracene-Functionalized Systems

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex organic molecules, including α,β-unsaturated ketones. nih.govnih.gov

Palladium-Catalyzed Coupling Reactions in Alpha,Beta-Unsaturated Ketone Formation

Palladium-catalyzed cross-coupling reactions are a versatile class of reactions for forming C-C bonds. libretexts.org These reactions, such as the Suzuki-Miyaura, Stille, Hiyama, Negishi, and Kumada couplings, involve the reaction of an aryl, vinyl, or alkyl halide with an organometallic nucleophile. libretexts.org The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

In the context of α,β-unsaturated ketone synthesis, palladium catalysis can be employed in several ways. The Saegusa oxidation, for example, involves the palladium-mediated dehydrosilylation of an enoxysilane to form the enone. nih.gov Another approach is the direct palladium-catalyzed aerobic dehydrogenation of ketones, which can be more atom-economical. nih.govresearchgate.net Furthermore, palladium-catalyzed coupling reactions of organoboron compounds (Suzuki coupling) with α,β-unsaturated carbonyl compounds provide a route to functionalized enones. libretexts.org The synthesis of allyl enol carbonates from ketones, followed by a palladium-catalyzed conversion, also yields α,β-unsaturated ketones. elsevierpure.com

Reaction TypeCatalyst SystemSubstratesProductReference
Saegusa-type DehydrosilylationPd(II)Silyl enol ethersEnones nih.gov
Direct Aerobic DehydrogenationPd(TFA)₂/DMSOCyclic ketonesEnones nih.gov
Suzuki CouplingPalladium catalystOrganoborane and halide/triflateConjugated systems libretexts.org
Allyl Enol Carbonate ConversionPd(OAc)₂-dppeAllyl enol carbonatesα,β-Unsaturated ketones elsevierpure.com

Stereoselective and Regioselective Considerations in Catalytic Synthesis

Control over stereoselectivity and regioselectivity is a critical aspect of modern organic synthesis. In the synthesis of α,β-unsaturated ketones, particularly complex ones, achieving the desired isomer is paramount.

In palladium-catalyzed reactions, the choice of ligands and reaction conditions can significantly influence the regioselectivity and stereoselectivity of the outcome. For instance, in the Heck reaction, the migratory insertion of the olefin and subsequent β-hydride elimination determine the final position of the double bond. libretexts.org Similarly, in the functionalization of anthracene derivatives, the inherent reactivity of the anthracene core dictates the position of substitution. Electrophilic substitution reactions on anthracene, for example, often occur at the 9- and 10-positions due to the higher electron density at these sites. numberanalytics.com

The development of highly regioselective methods, such as the palladium-catalyzed tandem C–H activation/bis-cyclization, has enabled the construction of specific substituted anthracene derivatives. beilstein-journals.org Furthermore, cascade reactions involving α,β-unsaturated ketones can be designed to proceed with high regio- and diastereoselectivity to form complex polycyclic structures. nih.gov The ability to control the regioselectivity of nucleophilic attack on α,β-unsaturated systems, for example, directing it to the 1,2- or 1,4-position, is also a key consideration. researchgate.net

Reaction Condition Optimization and Green Chemistry Aspects

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and developing sustainable synthetic processes. In the Claisen-Schmidt condensation, for example, optimization studies have explored the effects of catalyst loading, temperature, and solvent. researchgate.netresearchgate.net It has been found that in some cases, solvent-free conditions using a grinding technique can lead to excellent yields in very short reaction times. nih.gov

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of less hazardous reagents, renewable feedstocks, and more efficient, atom-economical reactions. google.com The use of water as a solvent in the Claisen-Schmidt condensation, facilitated by a green catalyst like choline hydroxide, is a significant step towards a more sustainable synthesis of α,β-unsaturated ketones. acs.orgacs.org Similarly, the development of continuous-flow processes using heterogeneous catalysts reduces waste and improves safety and scalability. nih.govd-nb.info The use of air or oxygen as a clean oxidant in the synthesis of α,β-unsaturated ketones also aligns with green chemistry principles. google.com

Solvent-Free Reaction Environments and Catalyst Efficiency

The development of solvent-free reaction conditions represents a key advancement in green chemistry, minimizing the use of hazardous volatile organic compounds. For the synthesis of chalcone-like structures analogous to this compound, several solvent-free methods have proven highly effective.

One of the most straightforward techniques is the grinding method , where solid reactants are mixed and ground together in a mortar and pestle, often with a solid catalyst. niscpr.res.in This technique, sometimes called "Grindstone Chemistry," initiates reactions through the friction-induced transfer of a small amount of energy. niscpr.res.in It is energy-efficient, often leads to high reactivity, reduces waste, and simplifies work-up procedures. niscpr.res.in For instance, the Claisen-Schmidt condensation of various aldehydes and ketones has been achieved in high yields by grinding with solid sodium hydroxide (NaOH) or potassium hydroxide (KOH). wikipedia.orgnih.gov Quantitative yields (96–98%) of α,α'-bis-(substituted-benzylidene)cycloalkanones have been reported using this grinding technique with solid NaOH. nih.gov Similarly, catalysts like KF-Al2O3 have been used to achieve high yields (94%-98%) in solvent-free chalcone (B49325) synthesis at room temperature, with the added benefit that the catalyst can be recovered and reused. researchgate.net

Microwave-assisted synthesis is another powerful solvent-free approach. mdpi.com The primary advantage is a dramatic reduction in reaction time; some heteroaromatic chalcones can be synthesized in just 3–5 minutes without any solvent. mdpi.com In this method, catalysts are mixed with the starting materials to form a paste, which is then irradiated. mdpi.com For example, K2CO3 has been effectively used as a base under microwave irradiation for chalcone synthesis. mdpi.com

Ultrasound-irradiated synthesis also provides a solvent-free alternative that accelerates reaction rates and improves yields. mdpi.com The synthesis of thiophene-based chalcones was completed in as little as 10 seconds using cesium carbonate as a base under ultrasonic irradiation. mdpi.com Zeolite-based catalysts have also been employed in solvent-free conditions to produce chalcones with yields exceeding 95%. mdpi.comescholarship.org

These methodologies demonstrate that the synthesis of anthracenyl enones can be performed efficiently without traditional solvents, aligning with the principles of green chemistry. The choice of catalyst, from simple solid bases like NaOH to reusable supports like KF-Al2O3, is crucial for maximizing efficiency. nih.govresearchgate.net

Evaluation of Catalytic Systems and Reaction Yields

The synthesis of chalcones and their analogues is most commonly achieved through the Claisen-Schmidt condensation, which can be catalyzed by either bases or acids. mdpi.com The choice of catalytic system profoundly impacts reaction time, conditions, and, most importantly, yield. While the specific yield for this compound is not widely reported, an evaluation of analogous systems provides a clear picture of catalyst performance.

Base-Catalyzed Systems: Alkali metal hydroxides such as NaOH and KOH are the most traditional and widely used catalysts, often in aqueous or alcoholic solutions. mdpi.com Yields for chalcone synthesis using 50% KOH can range from 93% to 97%. nih.gov Solvent-free Claisen-Schmidt reactions using solid NaOH as a catalyst have been shown to proceed efficiently at room temperature, providing products in high yields and excellent purity. researchgate.net

Acid-Catalyzed Systems: Strong acids like H2SO4 and solid-phase organocatalysts like p-toluenesulfonic acid (p-TSA) are also effective. nih.govresearchgate.net p-TSA has been used under solvent-free conditions at 50–60 °C to produce chalcones in excellent yields (e.g., 97%) in a very short time (2–4 minutes). researchgate.net Boron trifluoride etherate (BF3-etherate) has also been noted as a superior catalyst, with reported yields in the 75–96% range. escholarship.org

Metal-Based Catalytic Systems: Transition metal catalysis offers alternative routes to enone synthesis. Palladium catalysts, for example, are used in Suzuki and Sonogashira coupling reactions to generate chalcones. escholarship.org Rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes has been used to produce tetrasubstituted anthracene derivatives. beilstein-journals.org More recently, an iron-catalyzed carbonylation of aryl iodides with alkenyl boronic acids has been developed, providing α,β-unsaturated ketones in high yields under mild, ligand-free conditions. organic-chemistry.org Iridium-catalyzed [2+2+2] cycloadditions have also been employed to build the anthraquinone (B42736) core, which can be a precursor to other anthracene derivatives, with yields ranging from 42% to 93%. mdpi.com

The following table summarizes the performance of various catalytic systems in the synthesis of chalcone and anthracene derivatives, which are analogous to the target compound.

Catalyst SystemReactantsConditionsYield (%)
Base-Catalyzed
Solid NaOH (grinding)Aromatic Aldehydes + AcetophenonesSolvent-free, Room Temp.90-95
50% KOHHydroxyacetophenone + BenzaldehydeEtOH, Room Temp.93-97
K2CO3VariousMicrowave, Solvent-freeHigh
Acid-Catalyzed
p-TSAAryl Aldehydes + Aryl KetonesSolvent-free, 50-60 °C, 2-4 min~97
BF3-etherateAcetophenone (B1666503) + BenzaldehydeN/A75-96
Metal-Catalyzed
In(OTf)32-Benzylic Aromatic AldehydesN/A94-96
[Ir(cod)Cl]2 / DPPE1,2-Bis(propiolyl)benzene + AlkynesToluene or DCM42-93
Pd(OAc)2 / Ag2OMethyl 2-iodobenzoate (B1229623) + BenzaldehydesWater, RefluxGood

Derivatization and Functionalization Strategies for Anthracene-Pentenone Scaffolds

Derivatization of the core anthracene-pentenone structure is critical for tuning its electronic, optical, and biological properties. This is typically achieved by introducing functional groups onto the aromatic rings or by extending the π-conjugated system.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the anthracene-pentenone scaffold can be systematically modified by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The most direct synthetic strategy is to use a substituted 9-anthraldehyde or a substituted ketone in the initial Claisen-Schmidt condensation.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (B1213986) (-OCH3) or alkyl groups, onto the anthracene ring is known to increase the electron density of the π-system. frontiersin.org For example, the reaction of an anthracene derivative bearing a methoxy group with an appropriate ketone would yield a product with enhanced electron-donating character. Theoretical studies on anthracene derivatives show that the presence of an EDG causes an upfield shift in the 13C-NMR signals of the bridged carbon atoms. nih.gov Synthetically, methoxy-substituted anthracenes can be prepared via various routes, including the treatment of the corresponding hydroxyanthracenes or through metal-catalyzed cross-coupling reactions. beilstein-journals.org

Electron-Withdrawing Groups (EWGs): Conversely, EWGs such as fluoro (-F), chloro (-Cl), nitro (-NO2), or thiazole (B1198619) groups can be introduced to lower the energy levels of the molecular orbitals. rsc.org The synthesis of chalcones bearing EWGs is readily accomplished by using, for example, a fluoro- or chloro-substituted benzaldehyde or acetophenone in the condensation reaction. nih.gov A study on asymmetric anthracene derivatives showed that increasing the electron-withdrawing ability of substituents led to a gradual decrease in the energy levels of the molecule. rsc.org This can be a deliberate strategy for creating n-type semiconductor materials. rsc.org Sonogashira coupling has been specifically utilized to prepare chalcones from aryl halides that bear electron-withdrawing groups. escholarship.org

Synthetic Routes to π-Expanded Systems and Extended Conjugation

Extending the π-conjugation of the anthracene-pentenone scaffold is a key strategy for red-shifting its absorption and emission spectra, a desirable trait for applications in organic electronics and photonics.

One approach involves the use of larger aromatic carbonyl compounds in the initial condensation. For instance, replacing butan-2-one with a ketone already containing additional aromatic rings would directly lead to a more extended system. A more versatile strategy involves post-synthetic modification using cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki or Sonogashira coupling can be used to attach additional aryl or alkynyl groups to a pre-functionalized (e.g., halogenated) anthracene-pentenone scaffold. escholarship.orgbeilstein-journals.org

Another powerful method for building larger, conjugated systems is through cycloaddition reactions. beilstein-journals.org For example, an iridium-catalyzed [2+2+2] cycloaddition of a di-alkyne with an alkyne can be used to construct a polysubstituted anthraquinone ring system, which can then be further elaborated. mdpi.com Similarly, Diels-Alder reactions involving naphthoquinones can be used to build the anthracene framework, which can then be functionalized. frontiersin.org Researchers have also used a double benzannulation process to create PAH diimides with significantly enlarged π-frameworks centered on an anthracene moiety. acs.org These methods provide a toolbox for creating complex, π-expanded architectures derived from the fundamental anthracene-pentenone structure.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. For a molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

High-Resolution ¹H NMR Spectroscopy: Proton Chemical Shifts and Coupling Patterns

A high-resolution ¹H NMR spectrum would provide critical information about the electronic environment of each proton and their spatial relationships. The aromatic region would be expected to show a complex pattern of signals corresponding to the nine protons of the anthracene ring. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the enone substituent. The vinylic protons of the pent-1-en-3-one moiety would appear as doublets, with their coupling constant indicating the stereochemistry of the double bond. The ethyl group protons would present as a quartet and a triplet.

Hypothetical ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Anthracenyl-H 7.5 - 8.5 Multiplet -
Vinylic-H (α to C=O) 6.8 - 7.2 Doublet 15 - 17 (for E-isomer)
Vinylic-H (β to C=O) 7.8 - 8.2 Doublet 15 - 17 (for E-isomer)
Methylene (-CH₂-) 2.6 - 2.9 Quartet 7 - 8
Methyl (-CH₃) 1.0 - 1.3 Triplet 7 - 8

Note: This table is predictive and not based on experimental data.

¹³C NMR Spectroscopy: Carbon Backbone Elucidation and Aromaticity Effects

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the ketone would be a key diagnostic signal, typically appearing in the downfield region. The numerous aromatic carbons of the anthracene core would dominate the central part of the spectrum. The olefinic carbons and the carbons of the ethyl group would have distinct chemical shifts.

Hypothetical ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O) 195 - 205
Anthracenyl-C 120 - 140
Vinylic-C 125 - 150
Methylene (-CH₂-) 30 - 40
Methyl (-CH₃) 8 - 15

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Methodologies for Complex Structural Confirmation

To definitively assign all proton and carbon signals, especially within the complex aromatic region, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. COSY would establish proton-proton couplings, while HSQC would link protons to their directly attached carbons. HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the pentenone side chain to the anthracene core.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes of Carbonyl and Olefinic Linkages

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. The exact positions of these bands would be influenced by conjugation with the anthracene ring. Aromatic C-H and C=C stretching vibrations would also be prominent.

Hypothetical FT-IR Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
Carbonyl (C=O) Stretch 1650 - 1680 Strong
Olefinic (C=C) Stretch 1600 - 1640 Medium-Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong

Note: This table is predictive and not based on experimental data.

Raman Spectroscopy: Complementary Vibrational Insights

Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations of the non-polar bonds, such as the C=C bonds of the anthracene ring system, would be expected to show strong signals in the Raman spectrum. This technique is particularly useful for analyzing the aromatic framework of the molecule.

Electronic Absorption and Emission Spectroscopy for Optical Properties

The optical properties of anthracene derivatives are of significant interest due to their potential in various applications, including luminescent sensors and organic electronics. nih.govbohrium.com The electronic behavior of these molecules is governed by the extended π-conjugation of the anthracene moiety, which can be modulated by the introduction of substituents.

The UV-Vis absorption spectrum of anthracene and its derivatives is characterized by distinct absorption bands in the ultraviolet and visible regions. numberanalytics.com For anthracene itself, a characteristic absorption band is observed around 380 nm. numberanalytics.com The introduction of a conjugated system, such as the enone moiety in this compound, is expected to influence the electronic transitions.

The absorption spectra of anthracene derivatives typically exhibit well-defined vibronic structures, corresponding to transitions to different vibrational levels of the excited electronic state. The primary electronic transitions are π-π* transitions within the anthracene ring system. The position and intensity of these bands can be affected by substitution. For instance, in related 9,10-disubstituted anthracenes, the effect on the UV/Vis absorption was found to be minor, suggesting that the core anthracene chromophore dominates the absorption profile.

While specific data for this compound is not available, a related compound, (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, was found to have an observed band gap of 3.03 eV. nih.gov This provides an estimate of the energy required for electronic excitation in a similar conjugated system.

Table 1: Illustrative UV-Vis Absorption Data for a Related Anthracene Derivative

Compound Solvent λmax (nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Reference
Anthracene Cyclohexane 356.2 9,700 omlc.org

Note: This table provides representative data for anthracene and indicates the type of data expected for this compound. Specific values for the target compound are not available in the cited literature.

Anthracene and its derivatives are well-known for their fluorescent properties. bohrium.commdpi.com Upon excitation, these molecules typically exhibit fluorescence in the blue to green region of the electromagnetic spectrum. The emission spectrum often mirrors the absorption spectrum, showing a similar vibronic structure.

The fluorescence quantum yield, which is a measure of the efficiency of the emission process, and the fluorescence lifetime are key parameters in characterizing the photophysical behavior of these compounds. For anthracene, a fluorescence quantum yield of 0.36 has been reported in cyclohexane. omlc.org The substitution on the anthracene ring can significantly impact these properties. For example, the introduction of phenyl groups at the 9 and 10 positions can inhibit non-radiative decay pathways, leading to higher fluorescence quantum yields. mdpi.com

Table 2: Illustrative Fluorescence Data for Anthracene

Compound Solvent Excitation λ (nm) Emission λmax (nm) Quantum Yield (ΦF) Reference

Note: This table provides representative data for anthracene. Specific values for this compound are not available in the cited literature.

The fluorescence properties of anthracene derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatofluorochromism. This effect arises from the change in the dipole moment of the molecule upon excitation. In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. The study of solvatofluorochromic effects can provide valuable information about the nature of the excited state and the charge distribution within the molecule. While specific studies on the solvatofluorochromic behavior of this compound were not found, this is a general characteristic of many fluorescent molecules with a potential for charge transfer in the excited state.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. ornl.govudayton.eduresearchgate.netgrafiati.commdpi.com This method provides precise information on bond lengths, bond angles, and torsion angles, which define the molecular conformation.

In the crystal structure of the related compound (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, the enone group adopts an s-trans conformation. nih.gov The bulkiness of the anthracene rings leads to a highly twisted structure. The anthracene ring systems in this molecule are significantly twisted out of the plane of the enone moiety, with torsion angles of 85.21(19)° and 83.98(19)°. nih.gov A similar twisted conformation would be expected for this compound due to the steric hindrance between the anthracene ring and the pentenone chain. In another related structure, 9-(Pent-4-enyl)anthracene, the pentene moiety is also twisted away from the anthracene system. researchgate.net

Table 3: Torsion Angle Data for a Structurally Related Anthracene Derivative

Compound Torsion Angle Value (°) Reference
(E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one C16–C17–C18–C19 84.0(2) nih.gov

Note: This table provides data for a related compound to illustrate the expected structural features of this compound.

The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by a variety of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. In the case of aromatic compounds like anthracene derivatives, π-π stacking interactions are also a significant factor.

In the crystal structure of (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, the molecules are connected into chains along the direction via weak C-H···π interactions. nih.gov The Hirshfeld surface analysis of this compound indicated a high percentage of C···H/H···C contacts, further highlighting the importance of these weak interactions in the crystal packing. nih.gov The specific packing arrangement can influence the solid-state photophysical properties of the material. For this compound, similar C-H···π and potentially π-π stacking interactions would be expected to play a crucial role in its solid-state architecture.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT has been widely employed to investigate the ground-state properties of molecules, offering a balance between computational cost and accuracy. For this compound, these calculations provide a foundational understanding of its geometry, electronic distribution, and reactivity.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Delocalization

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally indicates higher reactivity. researchgate.net

For anthracene derivatives, the HOMO and LUMO are typically delocalized over the π-conjugated system. nih.gov The introduction of substituent groups, such as the pentenone moiety, can significantly influence the energies of these orbitals. nih.gov DFT calculations have been used to determine the HOMO-LUMO gap for related anthracene-containing compounds, and these theoretical values have shown good agreement with experimental data obtained from UV-Vis spectroscopy. nih.gov In one study on 1,3-bis(anthracen-9-yl)prop-2-en-1-one, the calculated band gap was 3.07 eV, which was in excellent agreement with the experimentally observed value of 3.03 eV. nih.gov This suggests that such compounds have potential applications in optoelectronics. nih.gov

Calculated FMO Properties for a Related Anthracene Derivative
ParameterCalculated Value (eV)Experimental Value (eV)
HOMO-LUMO Gap3.073.03

Molecular Electrostatic Potential (MEP) Surfaces for Reactivity and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). uni-muenchen.deyoutube.com

For molecules containing carbonyl groups, the oxygen atom is expected to be a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the enone chain would exhibit positive potential. In a study of a related fluorophore, (Z)-3-(anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile, DFT calculations were used to elucidate the MEP surface. researchgate.net These analyses help in understanding the non-covalent interactions that the molecule can engage in, such as hydrogen bonding and anion-π interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: Hyperconjugative Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This method is particularly useful for quantifying hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. rsc.orgresearchgate.net

In the context of this compound, NBO analysis can reveal the extent of electron delocalization from the anthracene moiety to the enone system. The interactions between the π-orbitals of the anthracene ring and the π*-orbitals of the carbonyl group and the double bond are of particular interest. The strength of these interactions, quantified by second-order perturbation theory in NBO analysis, provides a measure of intramolecular charge transfer (ICT). uni-muenchen.de This ICT character is crucial for understanding the molecule's photophysical properties. youtube.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic spectra. mdpi.com

Prediction of Electronic Absorption Spectra and Excited State Transitions

TD-DFT calculations can predict the electronic absorption spectra of molecules by calculating the energies of vertical excitations from the ground state to various excited states. mdpi.commdpi.com These calculations provide information about the maximum absorption wavelengths (λmax) and the oscillator strengths of the transitions. mdpi.com

Characterization of Excited State Dynamics and Intramolecular Charge Transfer (ICT)

The photophysical behavior of π-conjugated systems like this compound is profoundly influenced by excited-state dynamics, including the phenomenon of Intramolecular Charge Transfer (ICT). Upon photoexcitation, a molecule can undergo a redistribution of electron density, moving from an electron-donating part of the molecule to an electron-accepting part. escholarship.org In chalcone derivatives featuring an anthracene moiety, the anthracene unit typically serves as the electron donor, while the enone group functions as the electron acceptor. nih.gov

This charge transfer from the donor to the acceptor creates a new excited state, the ICT state, which is often stabilized in polar solvents. nih.gov The process can be described by the movement of charge or a hydrogen atom from a donor to an acceptor site, leading to the formation of new photoproducts with distinct relaxation pathways back to the ground state. escholarship.org In related anthracene-containing chalcones, such as 1,3-Bis(anthracen-9-yl)prop-2-en-1-one, density functional theory (DFT) calculations have shown that in the ground state (Highest Occupied Molecular Orbital, HOMO), charge densities are delocalized over the anthracene rings and the enone moiety. nih.gov However, in the Lowest Unoccupied Molecular Orbital (LUMO) state, the charge densities accumulate on one of the anthracene rings and the enone group, signifying a charge transfer character. nih.gov

The efficiency of this ICT process can give rise to interesting photophysical properties, including large Stokes shifts and solvent-dependent fluorescence. Strong ICT is also a key factor for enhancing non-linear optical (NLO) properties, such as second harmonic generation (SHG). nih.gov The dynamics of the ICT state are often studied using time-resolved fluorescence spectroscopy, which can reveal short-lived components associated with the formation and decay of the ICT state. nih.gov

Analysis of Intermolecular Interactions and Solid-State Effects

The arrangement of molecules in the solid state is governed by a complex network of non-covalent intermolecular interactions. These interactions dictate the crystal packing and, consequently, the macroscopic properties of the material. For anthracene derivatives, these interactions are crucial for understanding their solid-state behavior and potential applications in organic electronics. nih.gov

Hirshfeld Surface Analysis for Quantifying Atomic Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic densities for the molecule) dominates the corresponding distribution of the procrystal. The surface is defined by the points where the contribution of the molecule to the procrystal electron density is equal to the contribution from all other molecules.

By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, specific intermolecular contacts can be identified and analyzed. Red spots on the dnorm map indicate close intermolecular contacts, often associated with hydrogen bonds or other strong interactions. nih.govmdpi.com

Interaction TypeContribution to Hirshfeld Surface (%)Source
H···H38.8 nih.gov
C—H···π22.8 nih.gov
C···C (π–π interactions)8.9 nih.gov
H···F/F···H6.3 nih.gov

Similarly, for 1,3-Bis(anthracen-9-yl)prop-2-en-1-one, the C···H/H···C contacts were found to be a major contributor, accounting for 41.2% of the surface. nih.gov These quantitative insights are crucial for understanding the forces that drive crystal formation and stability.

Computational Insights into C-H…O, C-H…π, and π-π Stacking Interactions

Computational methods, particularly DFT and analysis of crystal structure databases, provide detailed insights into the specific non-covalent interactions that stabilize the crystal lattice of anthracene-based chalcones.

C-H…O Interactions: These weak hydrogen bonds often play a significant role in the crystal packing of compounds containing carbonyl groups. In the crystal structure of a similar chalcone, (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one, molecules are linked into dimers through C—H⋯O interactions. nih.gov These interactions, though individually weak, collectively contribute to the stability of the supramolecular architecture.

C-H…π Interactions: These are interactions between a C-H bond and the electron-rich π-system of an aromatic ring. In many anthracene derivatives, C-H…π interactions are a dominant packing force. nih.govresearchgate.net For instance, in 1,3-Bis(anthracen-9-yl)prop-2-en-1-one, molecules are connected into infinite zigzag chains via C—H⋯π interactions between the anthracene rings. nih.gov Hirshfeld surface analysis highlights these interactions as characteristic "wings" on the 2D fingerprint plot. nih.govnih.gov

π-π Stacking Interactions: The stacking of aromatic rings is a hallmark of many polycyclic aromatic hydrocarbons. nih.gov These interactions arise from the electrostatic attraction between the electron-rich π-cloud of one ring and the electron-poor σ-framework of another. In the crystal structure of (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one, π–π stacking interactions are observed with a centroid–centroid distance of 3.7561 (9) Å, helping to stack molecular dimers along a crystallographic axis. nih.gov Similarly, π–π interactions between neighboring anthracene rings have been observed in other related structures with distances around 3.64 Å. mdpi.com The geometry of these interactions (e.g., face-to-face vs. edge-to-face) significantly influences the electronic properties of the material in the solid state. nih.govrsc.org

Interaction TypeKey Geometric ParametersRole in Crystal PackingSource
C-H…O-Links molecules into dimers. nih.gov
C-H…πde + di ∼2.6 Å on fingerprint plotConnects molecules into infinite chains. nih.govnih.gov
π-π StackingCentroid-centroid distance: ~3.64 - 3.76 ÅStacks molecular units along a crystal axis. nih.govmdpi.com

Photophysical Phenomena and Nonlinear Optical Nlo Responses

Fundamental Photophysics of Anthracene-Containing Alpha,Beta-Unsaturated Ketones

The photophysical behavior of these molecules is dictated by the interplay of the anthracene (B1667546) moiety and the enone group, which together form an extended π-conjugated system.

Mechanisms of Light Absorption and Emission in Conjugated Systems

The absorption of light in π-conjugated systems like 1-(anthracen-9-yl)pent-1-en-3-one involves the promotion of an electron from a lower energy molecular orbital (the highest occupied molecular orbital or HOMO) to a higher energy one (the lowest unoccupied molecular orbital or LUMO). nih.gov The energy difference between these orbitals determines the wavelength of light absorbed. In these systems, the absorption spectrum typically shows well-defined bands corresponding to π→π* transitions. analis.com.my

The emission of light, or fluorescence, occurs when the excited electron returns to the ground state, releasing a photon in the process. The wavelength of the emitted light is typically longer than the absorbed light, a phenomenon known as the Stokes shift. acs.org The efficiency of this emission is quantified by the fluorescence quantum yield. acs.org For many anthracene derivatives, fluorescence is a prominent de-excitation pathway. mdpi.com However, the introduction of the enone group can influence the emission properties. For instance, some chalcone (B49325) derivatives, which share the α,β-unsaturated ketone motif, exhibit dual emission due to excited-state intramolecular proton transfer (ESIPT). mdpi.com

The solvent environment can also play a crucial role in the photophysical properties. Solvatochromic effects, where the absorption and emission wavelengths shift with solvent polarity, are often observed in molecules with intramolecular charge transfer (ICT) character. researchgate.net This indicates a significant difference in the dipole moment between the ground and excited states. researchgate.net

Interplay of Singlet and Triplet States: Intersystem Crossing (ISC) and Triplet Energy

Upon photoexcitation, a molecule is typically promoted to a singlet excited state (S1). However, it can also transition to a triplet excited state (T1) through a process called intersystem crossing (ISC). mdpi.com This process is formally spin-forbidden but can be facilitated by spin-orbit coupling. nih.gov The efficiency of ISC is influenced by several factors, including the energy gap between the S1 and T1 states and the presence of heavy atoms. nih.gov

Anthracene itself is known to have a relatively efficient ISC rate due to the close proximity of its singlet and triplet excited state energy levels. mdpi.com However, substitutions on the anthracene core can significantly alter this behavior. mdpi.com In some cases, intermolecular interactions can also enhance intersystem crossing. nih.govresearchgate.net The formation of triplet states is crucial for applications such as photodynamic therapy and triplet-triplet annihilation upconversion. rsc.orgrsc.org The triplet energy level is a key parameter in determining the feasibility of these processes. rsc.org

Photochemical Reactivity: Photodimerization and Photoisomerization Pathways of the Anthracene Moiety and Olefin

The anthracene moiety is well-known for its ability to undergo [4+4] photodimerization upon exposure to UV light. mdpi.comnih.gov This reaction involves the formation of a new bond between the 9 and 10 positions of two interacting anthracene molecules, one in the excited state and one in the ground state. mdpi.comrsc.org This process can be reversible, with the dimer dissociating back to the monomers upon irradiation with shorter wavelength light. nih.govresearchgate.net The photodimerization can be influenced by the presence of substituents on the anthracene ring and the experimental conditions, including the presence of oxygen. nih.gov

The olefinic double bond in the pent-1-en-3-one chain introduces the possibility of photoisomerization. Cis-trans (E/Z) isomerization can occur upon light absorption, leading to a change in the geometry of the molecule. This process can compete with other photophysical and photochemical pathways.

Two-Photon Absorption (2PA) Properties

Two-photon absorption is a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons, resulting in a transition to an excited state. This process is of great interest for applications such as 3D microfabrication, high-resolution imaging, and optical data storage.

Experimental Determination of 2PA Cross-Sections (e.g., Z-scan)

The efficiency of two-photon absorption is quantified by the 2PA cross-section (σ₂). A common technique for measuring this parameter is the Z-scan method. rsc.org In a Z-scan experiment, a sample is moved along the propagation direction (z-axis) of a focused laser beam, and the transmittance is measured as a function of the sample's position. An "open-aperture" Z-scan, where all the transmitted light is collected, is sensitive to nonlinear absorption processes like 2PA. rsc.org By analyzing the shape of the Z-scan trace, the 2PA coefficient (β) can be determined, from which the molecular 2PA cross-section can be calculated. analis.com.my Another method to determine the 2PA cross-section is through two-photon induced fluorescence measurements. acs.orgacs.org

Factors Influencing 2PA Enhancement in Extended π-Systems

Several factors contribute to enhancing the two-photon absorption cross-section in organic molecules. A key factor is the extension of the π-conjugated system. rsc.org Longer conjugation lengths generally lead to larger 2PA cross-sections. acs.org The presence of electron-donating and electron-accepting groups at the ends of the conjugated system, creating a "push-pull" electronic structure, can also significantly enhance 2PA by increasing the intramolecular charge transfer upon excitation. nih.gov

Furthermore, the planarity of the molecule plays a crucial role. rsc.org A more planar structure facilitates π-electron delocalization, leading to a stronger NLO response. rsc.org For instance, studies on similar anthracene derivatives have shown that extending the π-bridge and improving molecular planarity can enhance the nonlinear absorption. rsc.org

Third-Order Nonlinear Optical (NLO) Properties

Organic materials featuring delocalized electrons in n→π* or π→π* orbitals often exhibit superior nonlinear optical (NLO) properties compared to inorganic materials. nih.gov Anthracenyl chalcones, such as this compound, are a class of donor-acceptor conjugated organic materials that demonstrate notable NLO effects. nih.govplos.org These properties are foundational for their potential use in modern high-tech applications like optical switching and limiting. nih.govplos.orgresearchgate.net

Measurement of Nonlinear Absorption (NLA) and Nonlinear Refractive Index Coefficients

The Z-scan technique is a widely employed single-beam method used to measure both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). analis.com.myucf.edu In this method, the transmittance of a sample through a finite aperture in the far field is measured as the sample is moved along the propagation path (z-axis) of a focused Gaussian beam. analis.com.my The open-aperture Z-scan, where the aperture is removed, is used to determine the nonlinear absorption (NLA), while the closed-aperture Z-scan allows for the measurement of the nonlinear refraction. plos.org

For a disubstituted chalcone derivative featuring an anthracene group, the nonlinear absorption coefficient (β) was determined to be 2.5 x 10⁻⁴ cm/W using the Z-scan method. analis.com.my Studies on similar anthracene derivatives have shown that they exhibit strong NLA, which can be tuned by modifying the molecular structure. rsc.orgnih.gov For instance, two-photon absorption is a significant contributor to the NLA in these compounds. acs.org

Table 1: Nonlinear Optical Properties of a Related Anthracene Chalcone Derivative

Property Value Technique
Nonlinear Absorption (β) 2.5 x 10⁻⁴ cm/W Z-scan analis.com.my

Evaluation of Third-Order Susceptibility (χ⁽³⁾) for Optoelectronic Applications

The third-order nonlinear optical susceptibility, χ⁽³⁾, is a critical parameter that quantifies the NLO response of a material and is directly related to the nonlinear absorption and refraction coefficients. analis.com.myucf.edu A high χ⁽³⁾ value is desirable for applications in optoelectronic devices. nih.govplos.org The evaluation of χ⁽³⁾ is often performed using data obtained from Z-scan measurements. analis.com.my

For a synthesized anthracenyl chalcone, the calculated third-order susceptibility was found to be as high as 1.10 x 10⁻⁴ esu at an intensity of 4.1 kW/cm², a value considered superior to other reported chalcone derivatives. nih.govplos.orgresearchgate.net Another study on a disubstituted chalcone derivative reported a χ⁽³⁾ value of 2.8 x 10⁻⁶ esu. analis.com.my These significant NLO responses underscore the potential of anthracenyl chalcones for use in NLO devices. researchgate.net

Phenomena of Reverse Saturable Absorption (RSA) and Self-Defocusing

Anthracenyl chalcones have been shown to exhibit reverse saturable absorption (RSA), a phenomenon where the absorption of a material increases with increasing laser intensity. nih.govplos.orgresearchgate.net This property is attributed to excited-state absorption, where the excited state has a larger absorption cross-section than the ground state. nih.govplos.orgresearchgate.net In some cases, the RSA is a result of two-photon absorption-induced excited-state absorption (TPA-ESA). nih.govresearchgate.net RSA is a key mechanism for optical limiting applications, which protect sensitive optical components from high-intensity laser damage.

The Z-scan measurement also reveals the nature of nonlinear refraction. A characteristic valley-to-peak profile in the closed-aperture Z-scan trace indicates a positive nonlinear refractive index (self-focusing), while a peak-to-valley profile signifies a negative nonlinear refractive index (self-defocusing). nih.govplos.orgresearchgate.net For anthracenyl chalcones, a valley-to-peak profile has been observed, indicating a negative nonlinear refractive index coefficient, which leads to the phenomenon of self-defocusing. nih.govplos.orgresearchgate.net However, other related pyridine-based anthracene chalcones have been shown to exhibit self-focusing behavior. acs.org The ability to induce self-focusing or self-defocusing is valuable for applications in all-optical switching. nih.gov

Structure-Property Relationships in Photophysical and NLO Behavior

The relationship between the molecular structure of anthracenyl chalcones and their photophysical and NLO properties is a critical area of research, as it allows for the rational design of new materials with enhanced characteristics. nih.govplos.org

Influence of Electronic Structure (Donor/Acceptor Strength, Conjugation Length) on Optical Properties

The NLO properties of organic molecules are heavily influenced by their electronic structure, particularly the arrangement of electron donor (D) and acceptor (A) groups and the length of the π-conjugated system that connects them. nih.govplos.orgrsc.orgnih.gov Anthracenyl chalcones are typically designed with a D-π-A architecture. nih.govplos.org

In these systems, the anthracene moiety often serves as a strong electron donor and a highly polarizable π-conjugated bridge. nih.govplos.org The presence of a strong donor-acceptor interaction facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. nih.govplos.orgnih.gov This ICT is a crucial factor in producing a large NLO response. nih.govplos.org

The length of the π-conjugation also plays a significant role. Extending the π-bridge in anthracene derivatives has been shown to enhance the NLO response. rsc.orgnih.gov For example, by extending the π-bridge, the two-photon absorption coefficient of one anthracene derivative was increased by nearly eight times. nih.govresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also a key parameter; a smaller energy gap generally leads to better NLO properties. researchgate.nete3s-conferences.org

Role of Molecular Conformation and Planarity on Excited State Characteristics

The three-dimensional arrangement of the molecule, including its conformation and planarity, has a profound effect on its excited-state characteristics and, consequently, its NLO behavior. nih.govrsc.org Molecular planarity is highly desirable as it facilitates π-electron delocalization and charge transfer across the molecule, which enhances the NLO properties. nih.govrsc.orgresearchgate.net

Advanced Materials Applications and Emerging Technologies

Optoelectronic Device Technologies

The anthracene (B1667546) core is a well-established building block for organic electronic materials due to its high charge carrier mobility, thermal stability, and strong fluorescence. researchgate.netmdpi.comacs.org The functionalization at the 9-position with a pentenone group in 1-(Anthracen-9-yl)pent-1-en-3-one can modulate the electronic and photophysical properties, making it a candidate for integration into various optoelectronic devices.

Anthracene and its derivatives are foundational materials in the field of organic electronics. acs.org Their rigid, planar structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport, a key requirement for the active layer in Organic Field-Effect Transistors (OFETs). mdpi.comacs.org Furthermore, the high fluorescence quantum yield of many anthracene derivatives makes them excellent emitters in Organic Light-Emitting Diodes (OLEDs), particularly for generating blue light. researchgate.netrsc.org

The compound this compound, by extension of these principles, holds potential for these applications. The anthracene core provides the necessary luminescent and charge-transporting properties, while the pentenone substituent can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for matching with other materials in a device stack to ensure efficient charge injection and transport. Research on similar anthracene chalcone (B49325) structures like 1,3-Bis(anthracen-9-yl)prop-2-en-1-one has shown that these π-conjugated systems are of considerable interest for organic electronics due to their potential for good charge-carrier mobility and high stability. nih.gov

Device TypeKey Property of Anthracene CorePotential Role of Pentenone SubstituentRepresentative Performance of Anthracene Emitter
OLED High fluorescence quantum yield, deep-blue emission. rsc.orgTuning of emission color and energy levels.External Quantum Efficiency (EQE): 7.95%, CIE Coordinates: (0.15, 0.07). rsc.org
OFET High charge mobility due to planar structure and π-stacking. mdpi.comModification of thin-film morphology and energy levels.Serves as an active semiconductor layer. mdpi.comacs.org

In the realm of organic photovoltaics (OPVs), anthracene-based materials are explored for their ability to function as either electron donors or acceptors and to facilitate charge transport. researchgate.net The performance of an OPV device is critically dependent on the absorption spectrum of its active materials and their ability to efficiently transport charge to the electrodes. The broad UV absorption of the anthracene core is a beneficial characteristic. researchgate.net

The chalcone structure present in this compound provides an extended π-conjugated system that can enhance charge transfer, a desirable property for photovoltaic materials. Studies on the related compound 1,3-Bis(anthracen-9-yl)prop-2-en-1-one have determined an optical band gap of 3.03 eV, a value that indicates its potential suitability for optoelectronic applications. nih.gov This suggests that the electronic properties of the anthracene-pentenone scaffold could be harnessed within the active layers of organic solar cells to improve their performance.

PropertyValue for 1,3-Bis(anthracen-9-yl)prop-2-en-1-oneSignificance for Photovoltaics
Observed Optical Band Gap 3.03 eV. nih.govDetermines the portion of the solar spectrum the material can absorb.
Predicted HOMO-LUMO Gap (DFT) 3.07 eV. nih.govRelates to the open-circuit voltage (Voc) of a potential solar cell.
Structural Feature π-conjugated system. nih.govPromotes charge delocalization and transport, essential for efficient solar cells.

Chemical Sensing and Fluorescent Probe Development

The development of fluorescent chemosensors is a rapidly advancing field, with applications in biology, environmental monitoring, and materials science. nih.gov Anthracene derivatives are particularly valued as fluorophores due to their high quantum yields and sensitivity to their chemical environment.

A key strategy in designing "turn-on" fluorescent probes is to link a highly fluorescent core, like anthracene, to a functional group that quenches its fluorescence. nih.gov A chemical reaction involving this quenching group can then disrupt the quenching mechanism, leading to a significant increase in fluorescence intensity.

The this compound structure is an ideal example of this design. The α,β-unsaturated ketone (a pentenone) at the 9-position of the anthracene acts as a fluorescence quencher. nih.govacs.org Probes possessing this reactive group exhibit little to no fluorescence. However, upon undergoing a chemical transformation, such as an addition reaction at the double bond or ketone, the electronic structure of the substituent is altered, the quenching effect is eliminated, and the strong fluorescence of the anthracene core is restored. nih.govacs.org This principle allows for the creation of highly sensitive probes where the signal is generated against a dark background.

The anthracene-pentenone scaffold is highly effective for monitoring the progress of specific chemical reactions in real-time. For instance, fluorogenic probes with an α,β-unsaturated ketone on an anthracene core have been used to detect catalyzed aldol (B89426) reactions. acs.org The starting probe is virtually non-fluorescent, but the resulting aldol product becomes strongly fluorescent, with signal enhancements of over 1000-fold being reported. nih.govacs.org This allows for the rapid identification and characterization of catalysts and reaction conditions on a small scale.

This "turn-on" sensing mechanism has been adapted for the detection of various specific analytes. While the pentenone itself is reactive, other functional groups can be incorporated into anthracene scaffolds to detect specific species with high selectivity. For example, anthracene-based probes have been designed to detect metal ions like Cr³⁺ and Zn²⁺ with very low detection limits. bsky.appjocpr.comnih.gov The detection of Cr³⁺, for example, can proceed through the hydrolysis of a C=N bond, which releases the highly fluorescent amino-anthracene precursor, providing a clear signal of the analyte's presence. jocpr.com

Probe Type / AnalyteSensing MechanismPerformance Metric
Reaction Progress Probe Disruption of quenching by chemical reaction (e.g., aldol addition). nih.govacs.org>1000-fold fluorescence increase. nih.govacs.org
Chromium (Cr³⁺) Probe Analyte-induced hydrolysis of a Schiff base to release a fluorescent amine. jocpr.comnih.govDetection Limit: 0.4 µM. nih.gov
Zinc (Zn²⁺) Probe Chelation-Enhanced Fluorescence (CHEF). bsky.appDetection Limit: 36 nM. bsky.app

Energy Storage Applications

The search for new materials for energy storage is critical for developing technologies like advanced batteries and solar energy conversion systems. Redox-active organic materials are emerging as promising candidates due to their sustainability, low cost, and tunable properties. ssbcrack.comspringernature.com While specific studies on this compound for energy storage are not yet prevalent, the broader class of anthracene derivatives is being actively investigated in several areas.

One novel approach is in molecular solar thermal (MOST) systems, where curved anthracene derivatives absorb and store solar energy in their chemical bonds through a reversible isomerization process, releasing the energy later as heat on demand. These systems can achieve high energy storage densities, comparable to some batteries.

Furthermore, anthracene derivatives are being explored as redox-active components in batteries. They can be used in the electrolyte of rechargeable magnesium batteries to stabilize the system and enable high current densities. acs.org In aqueous organic redox flow batteries, anthracene derivatives can serve as a lower-cost feedstock for the in situ electrochemical synthesis of anthraquinones, which are the redox-active species used for energy storage. Research has also been conducted on lithium-solvated electron solutions using anthracene, which could function as a liquid-state anode material in lithium-based batteries. acs.orgnih.gov These varied applications highlight the versatility of the anthracene framework in addressing challenges in energy storage.

Functionalized Anthracenes as Components in Organic Supercapacitors

Anthracene derivatives can serve as the core component of supercapacitor electrodes. The anthracene unit provides a stable structural framework, often organizing into crystalline nanostructures through π–π stacking, which is beneficial for charge transport. The functional groups attached to the anthracene core, such as the enone group in this compound, can be tailored to tune the electronic properties and redox potentials of the material.

In a notable study on a closely related compound, (E)-1-(anthracen-9-yl)-4,4-dimethylpent-1-en-3-one, electrodes were fabricated using the anthracene derivative mixed with polyaniline (PANI) as a conductivity and capacitance-enhancing additive. These were employed as cathodes in asymmetric supercapacitors. The research demonstrated that the functionalized anthracene significantly contributed to the pseudocapacitance of the electrode. Asymmetric supercapacitors constructed with these cathodes exhibited excellent electrochemical performance, including a wide voltage window, high energy density, and good cycling stability, highlighting the potential of such anthracene-based systems in practical charge storage devices.

Electrochemical Properties and Redox Cycling

The electrochemical behavior of functionalized anthracenes is central to their application in supercapacitors. The delocalized π-electrons within the anthracene system are thought to participate in reversible redox reactions, which contribute to the pseudocapacitance of the electrode. The specific functional groups attached to the anthracene core modulate these redox properties.

For instance, in asymmetric supercapacitors using a tert-butyl-ethylene-ketone-anthracene/polyaniline cathode and an ionic liquid electrolyte, a high energy density of 30 Wh kg⁻¹ at a power density of 620 W kg⁻¹ was achieved. rsc.org This performance underscores the ability of functionalized anthracenes to facilitate efficient charge storage and delivery. The redox cycling stability is also a critical factor, and devices based on these materials have demonstrated good capacitance retention over numerous cycles. The combination of the anthracene backbone for structural stability and functional groups for tunable redox activity makes these compounds powerful building blocks for the next generation of organic supercapacitors. rsc.org

Parameter Value Conditions
Energy Density30 Wh kg⁻¹At a power density of 620 W kg⁻¹
ElectrolyteIonic Liquid-
Cathode Compositiontert-butyl-ethylene-ketone-anthracene/polyaniline-

Other Functional Material Applications

Beyond energy storage, the photophysical and electronic properties of this compound suggest its utility in other advanced material applications, including optical and mechanochromic devices.

Optical Switching and Limiting Devices

The extended π-conjugated system of anthracenyl chalcones, a class of molecules to which this compound belongs, gives rise to significant nonlinear optical (NLO) properties. mdpi.comanalis.com.my These properties are crucial for applications in optical switching and optical limiting, which rely on materials whose optical response changes with the intensity of incident light.

The NLO response in these molecules is often driven by intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part, facilitated by the π-conjugated bridge. mdpi.comanalis.com.my In anthracenyl chalcones, the anthracene moiety can act as a strong electron donor. The NLO properties can be tuned by modifying the substituents on the chalcone framework. Studies on similar anthracenyl chalcones have shown that they possess reverse saturation absorption, a key characteristic for optical limiting, which arises from excited-state absorption. analis.com.my The third-order susceptibility of these materials can be significantly high, making them excellent candidates for optical switching applications. mdpi.comanalis.com.my

The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key parameter influencing the optical properties. For related anthracenyl chalcones, these energy gaps have been determined to be in a range suitable for optoelectronic applications. mdpi.comanalis.com.my

Compound Family Property Value Significance
Anthracenyl ChalconesHOMO-LUMO Energy Gap2.76 - 2.93 eV mdpi.comanalis.com.mySuitable for optoelectronic applications.
Anthracenyl ChalconesThird-Order Susceptibility (χ(3))1.10 x 10⁻⁴ esu mdpi.comanalis.com.myPotential for optical switching.

Mechanochromic Materials

Mechanochromic materials, which change their luminescent color in response to mechanical stimuli such as grinding or pressure, are of great interest for applications in sensors and data storage. rsc.org Anthracene derivatives have been shown to exhibit mechanochromic luminescence (MCL). rsc.org

The MCL effect in these materials often arises from a change in the molecular packing or conformation upon the application of mechanical force. This alters the intermolecular interactions and, consequently, the photoluminescent properties. For instance, in some donor-acceptor-donor (D-A-D) type anthracene derivatives, grinding can induce a significant shift in the emission wavelength, resulting in a visible color change. rsc.org This process is often reversible, with the original color being restored by solvent fuming or heating. rsc.org

While direct studies on the mechanochromic properties of this compound are not yet available, its structure, which combines an electron-rich anthracene donor with an electron-accepting enone moiety, suggests that it could exhibit interesting MCL behavior. The interplay between the bulky anthracene group and the flexible pentenone chain could lead to distinct packing arrangements that are sensitive to mechanical stress.

Reactivity Mechanisms and Advanced Synthetic Transformations for Functional Diversification

Reaction Pathways of the Alpha,Beta-Unsaturated Ketone Moiety

The enone functionality in 1-(anthracen-9-yl)pent-1-en-3-one is a versatile handle for introducing structural diversity. Its conjugated system is susceptible to both nucleophilic and electrophilic attacks, leading to a range of valuable products.

The alpha,beta-unsaturated ketone system is a classic Michael acceptor. masterorganicchemistry.comlibretexts.org Nucleophiles, particularly soft nucleophiles, preferentially add to the β-carbon of the double bond in a conjugate or 1,4-addition fashion. masterorganicchemistry.com This reaction is driven by the formation of a more stable enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. libretexts.org

A variety of nucleophiles can participate in Michael additions with enones, including:

Enolates: Stabilized enolates, such as those derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters), are excellent nucleophiles for Michael reactions. libretexts.org

Organocuprates: Gilman reagents (lithium dialkylcuprates) are known to be highly effective for 1,4-addition to α,β-unsaturated ketones.

Amines and Thiols: Primary and secondary amines, as well as thiols, can also undergo conjugate addition.

The general mechanism for the Michael addition involves three key steps:

Formation of the nucleophile (e.g., deprotonation of a β-dicarbonyl compound). libretexts.org

Nucleophilic attack at the β-carbon of the enone, leading to an enolate intermediate. libretexts.org

Protonation of the enolate to give the final product. libretexts.org

The diastereoselectivity of Michael additions can be influenced by the structure of the reactants and the reaction conditions. The formation of new stereocenters at the α- and β-positions is a key consideration in synthetic planning. libretexts.org

Table 1: Examples of Nucleophilic Michael Additions

Nucleophile Product Type
Diethyl malonate 1,5-dicarbonyl compound
Cyclohexanone enolate 1,5-dicarbonyl compound
Piperidine β-amino ketone
Thiophenol β-thioether ketone

While less common than nucleophilic additions for enones, electrophilic additions to the double bond can occur, particularly with strong electrophiles. libretexts.org The reaction proceeds through a carbocation intermediate, and the regioselectivity is governed by the stability of this intermediate (Markovnikov's rule). libretexts.org

Cycloaddition reactions offer a powerful method for constructing ring systems. The double bond of the enone can act as a dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings. wikipedia.org These reactions are valuable for synthesizing a variety of heterocyclic compounds. wikipedia.org

Reactivity of the Anthracene (B1667546) Core for Structural Expansion

The anthracene moiety of this compound is not merely a passive scaffold but an active participant in various chemical transformations, enabling significant structural elaboration.

The central ring of the anthracene core is a competent diene in Diels-Alder reactions, a [4+2] cycloaddition, due to its electron-rich nature. researchgate.netresearchgate.net This reactivity allows for the construction of complex, three-dimensional architectures. Anthracene typically reacts with dienophiles at the 9 and 10 positions. researchgate.net

Intermolecular Diels-Alder Reactions: The reaction of the anthracene core with various dienophiles, such as maleic anhydride (B1165640) or N-methylmaleimide, can be achieved thermally or photochemically. mnstate.edursc.org These reactions lead to the formation of triptycene-like structures. The presence of substituents on the anthracene ring can influence the diastereoselectivity of the cycloaddition. rsc.org

Intramolecular Diels-Alder (IMDA) Reactions: When a suitable dienophile is tethered to the anthracene core, an intramolecular Diels-Alder reaction can occur. This is an entropically favored process that leads to the formation of bridged polycyclic systems. gasc.ac.in

Annulation Strategies: Friedel-Crafts type intramolecular cyclizations can also be employed to build additional rings onto the anthracene framework, particularly when the side chain contains a suitable electrophilic center. beilstein-journals.org

Table 2: Examples of Diels-Alder Reactions with Anthracene Derivatives

Dienophile Reaction Type Product
Maleic Anhydride Intermolecular Triptycene adduct mnstate.edu
N-Methylmaleimide Intermolecular Triptycene adduct rsc.org
Tethered alkyne Intramolecular Bridged polycyclic system gasc.ac.in

Anthracene and its derivatives are well-known for their ability to undergo [4+4] photodimerization upon irradiation with UV light. nih.govrsc.orgrsc.org This reversible reaction, which forms a cycloadduct across the 9,10-positions of two anthracene molecules, leads to significant changes in the material's physical and photophysical properties. rsc.org This photoresponsive behavior is of great interest for applications in materials science, such as the development of photo-switchable materials and for controlling the folding of polymers. researchgate.netrsc.org

The efficiency and outcome of the photodimerization can be influenced by several factors:

Wavelength of light: The dimerization is typically induced by UV irradiation, while the reverse reaction (cycloreversion) can often be triggered by irradiation at a different wavelength. researchgate.net

Solvent: The polarity and viscosity of the solvent can affect the rate and efficiency of the dimerization process. rsc.org

Substituents: The nature and position of substituents on the anthracene ring can impact the kinetics and thermodynamics of the photodimerization. nih.gov

Rational Design Principles for Tailored Reactivity and Properties

The dual reactivity of the enone and anthracene moieties in this compound allows for the rational design of new molecules with specific, tailored properties. By carefully selecting the reaction partners and conditions, it is possible to control the regioselectivity and stereoselectivity of the transformations.

For instance, the electronic properties of the anthracene core can be tuned by introducing electron-donating or electron-withdrawing groups, which in turn can influence the reactivity of the enone. Conversely, modifications to the enone side chain can affect the photochemical behavior of the anthracene nucleus. This interplay between the two functional domains provides a powerful tool for the design of novel functional materials.

Tuning Electronic and Steric Properties through Substituent Effects

The electronic and steric characteristics of this compound can be systematically modified by the introduction of various substituents onto the anthracene ring. These modifications can significantly influence the molecule's reactivity, photophysical properties, and solid-state packing.

The introduction of substituents on the anthracene core can modulate the electronic properties of the entire conjugated system. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, a study on asymmetric anthracene derivatives demonstrated that as the electron-withdrawing ability of substituents increases, the energy levels of the molecule gradually decrease. rsc.org This principle can be applied to predict the effects of substituents on this compound, as summarized in the table below.

Table 1: Predicted Effects of Substituents on the Electronic Properties of the Anthracene Moiety in this compound

Substituent Type Example Substituents Predicted Effect on HOMO Energy Predicted Effect on LUMO Energy Predicted Effect on Band Gap
Electron-Donating -OCH₃, -N(CH₃)₂ Increase Slight Increase Decrease
Electron-Withdrawing -NO₂, -CN, -CF₃ Decrease Decrease Decrease

Steric effects also play a crucial role in determining the conformation and reactivity of this compound. The bulkiness of the anthracene ring itself can lead to a twisted structure. nih.gov The introduction of bulky substituents, particularly at positions peri to the pentenone chain (e.g., positions 1 and 8 of the anthracene), can further enhance this distortion due to steric repulsion. researchgate.net This distortion can impact the degree of conjugation between the anthracene core and the enone moiety, thereby influencing the molecule's photophysical properties and its reactivity in reactions such as Diels-Alder cycloadditions. researchgate.net

In related chalcone (B49325) structures, the conformation of the enone moiety (s-cis vs. s-trans) can be influenced by intramolecular interactions. For example, an intramolecular hydrogen bond in (E)-1-(anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one locks the enone in an s-cis configuration. nih.gov While this compound lacks such a group for intramolecular hydrogen bonding, the steric hindrance between the anthracene ring and the pentenone chain would likely favor a specific conformation.

Synthesis of Complex Architectures and Polymerization Approaches

The reactive vinyl group in this compound makes it a valuable building block for the synthesis of more complex molecules and polymers. The α,β-unsaturated ketone functionality is susceptible to a variety of addition reactions, which can be exploited to construct larger, more intricate structures.

While specific examples involving this compound are not extensively documented, the principles of vinyl ketone chemistry suggest its potential as a monomer in polymerization reactions. Aryl vinyl ketones can undergo polymerization through various mechanisms, including radical and anionic pathways. nii.ac.jp Techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been successfully employed for the controlled polymerization of vinyl ketones, yielding well-defined polymers with predictable molecular weights and low polydispersities. rsc.orgresearchgate.net

The presence of the bulky anthracene substituent is expected to influence the polymerization process. In the polymerization of vinyl ketones with bulky substituents, a decrease in monomer conversion has been observed, though the use of RAFT agents can still provide good control over the molecular weight and dispersity. mdpi.com The thermal properties of the resulting polymer would also be influenced by the rigid anthracene group, likely leading to a higher glass transition temperature (Tg) compared to polymers with smaller substituents like poly(phenyl vinyl ketone). nii.ac.jp

The general approach to the polymerization of aryl vinyl ketones can be illustrated as follows:

Table 2: Potential Polymerization Approaches for this compound

Polymerization Method Key Features Potential Outcome
Free Radical Polymerization Initiated by thermal or photochemical means. May lead to polymers with broad molecular weight distributions.
Anionic Polymerization Utilizes the Michael addition reactivity of the enone. Can produce polymers with controlled molecular weights.
RAFT Polymerization A controlled radical polymerization technique. Allows for the synthesis of well-defined block copolymers and polymers with narrow molecular weight distributions. rsc.orgresearchgate.net

Furthermore, the anthracene moiety itself can participate in [4+4] photocycloaddition reactions upon exposure to UV light, a characteristic feature of anthracene and its derivatives. mdpi.com This property could be harnessed to create cross-linked polymer networks or to synthesize complex, cage-like molecular architectures. The combination of vinyl polymerization and the photochemical reactivity of the anthracene core opens up possibilities for creating novel materials with unique topologies and photoresponsive properties.

Conclusion and Future Research Trajectories

Synthesis of Major Findings and Contributions on 1-(Anthracen-9-yl)pent-1-en-3-one and its Analogs

Research on this compound and related anthracenyl chalcones has established them as versatile molecules with tunable properties. The core structure, featuring an electron-rich anthracene (B1667546) donor and an electron-accepting α,β-unsaturated ketone (enone) moiety, creates a push-pull system. plos.org This architecture is fundamental to their significant electronic and photophysical characteristics.

Key Findings:

Synthesis: The primary synthetic route to these compounds is the Claisen-Schmidt condensation, a reliable method involving the reaction of an appropriate acetylanthracene with an aldehyde. nih.govamrita.edu This method's versatility allows for the creation of a wide library of analogs by modifying either the ketone or aldehyde precursor.

Electronic and Photophysical Properties: Anthracenyl chalcones exhibit strong intramolecular charge transfer (ICT) from the anthracene group to the enone system. plos.orgnih.gov This ICT is responsible for their notable nonlinear optical (NLO) properties, making them potential candidates for applications in optical switching and limiting. nih.gov Studies have shown that their HOMO-LUMO energy gaps are suitable for optoelectronic applications. plos.orgnih.gov The inherent fluorescence of the anthracene core is often modulated by the chalcone (B49325) structure, leading to properties like solvatofluorochromism, where the emission color changes with solvent polarity. acs.org

Structural Characteristics: The bulky anthracene group induces a significant twist in the molecular structure, affecting the degree of π-conjugation between the anthracene ring and the enone bridge. nih.gov This torsion angle is a critical parameter that influences the electronic properties and can be modulated by crystal packing forces and intermolecular interactions like C–H⋯π bonds. nih.govrsc.org

Table 1: Selected Properties of Anthracenyl Chalcone Analogs

Compound/AnalogSynthesis MethodKey PropertyPotential ApplicationReference
Anthracenyl Chalcones (General)Claisen-Schmidt CondensationNonlinear Optical (NLO) Response, ICTOptical Switching plos.orgnih.gov
1,3-Bis(anthracen-9-yl)prop-2-en-1-oneClaisen-Schmidt CondensationTwisted Structure, Band Gap of 3.03 eVOrganic Electronics nih.gov
7-(Diethylamino)quinolone ChalconesClaisen-Schmidt CondensationSolvatofluorochromism, ICTCell Imaging, Sensors acs.org
Disubstituted Anthracene ChalconeClaisen-Schmidt CondensationHigh Dipole Moment, NLO propertiesNonlinear Optical Devices analis.com.my

Identification of Current Research Gaps and Unexplored Avenues

Despite the progress, several areas concerning this compound and its analogs remain underexplored.

Limited Scope of Analogs: While the Claisen-Schmidt reaction is versatile, the range of synthesized analogs of this compound itself appears limited in the literature. Systematic studies on how substituents on the pentenone chain (e.g., at the C4 or C5 positions) affect the material's properties are scarce.

Solid-State Properties and Device Integration: Most studies focus on the properties of these molecules in solution or as single crystals. plos.orgnih.govacs.org Research into their performance in solid-state devices, such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs), is a significant gap. The aggregation-caused quenching (ACQ) effect, common in anthracene derivatives, can limit solid-state fluorescence, and strategies to overcome this for anthracenyl chalcones are needed. rsc.org

Mechanistic Understanding of Photodegradation: Anthracene derivatives are known to undergo photodimerization and oxidation, which can degrade their performance over time. mdpi.comacs.org The photostability of this compound and its analogs under operational conditions for electronic devices has not been thoroughly investigated.

Sensing Applications: The ICT character and potential for fluorescence modulation suggest these compounds could be excellent chemosensors. However, targeted studies exploring their sensitivity and selectivity towards specific analytes (e.g., metal ions, anions, or volatile organic compounds) are not widely reported.

Future Directions in Advanced Synthetic Methodologies and Material Design

To overcome current limitations and unlock new functionalities, future research should focus on innovative synthetic and design strategies.

Advanced Synthesis: Moving beyond classical condensation reactions, modern synthetic methods could provide access to novel and more complex architectures. nih.gov Techniques like C-H activation could be used to directly functionalize the anthracene core or the pentenone backbone, offering more efficient and atom-economical routes to new analogs. Flow chemistry could enable better control over reaction conditions and facilitate scalability for material production.

Designing for the Solid State: To mitigate aggregation-caused quenching and improve solid-state performance, molecules should be designed with bulky, sterically hindering groups. rsc.org This can disrupt π-π stacking, thereby enhancing solid-state emission. Another avenue is the design of mechanophores, where materials exhibit fluorescence changes in response to mechanical stress, a property that has been demonstrated for other anthracene-based systems. nih.gov

Expanding the Conjugated System: Future designs could focus on extending the π-conjugated system by incorporating other aromatic or heteroaromatic units into the chalcone framework. This could further tune the HOMO-LUMO levels, red-shift the absorption and emission spectra, and enhance charge transport properties for applications in organic electronics and photovoltaics. acs.orgrsc.org

Synergistic Integration of Experimental and Computational Approaches for Predictive Design

A powerful strategy for accelerating the discovery of new materials is the close integration of experimental synthesis and characterization with computational modeling.

Predictive Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven effective in predicting the geometric structures, HOMO-LUMO energy gaps, absorption spectra, and NLO properties of anthracenyl chalcones. plos.orgnih.govamrita.edu Future work should leverage these tools to screen virtual libraries of potential analogs before committing to challenging and resource-intensive synthesis. This can help prioritize candidates with the most promising properties for a specific application.

Understanding Structure-Property Relationships: Computational studies can provide deep insights into how molecular conformation, such as the torsion angle between the anthracene and enone moieties, dictates the electronic properties. nih.govnih.gov This understanding is crucial for rationally designing molecules with optimized charge transfer and emission characteristics.

Modeling Intermolecular Interactions: In the solid state, intermolecular interactions govern molecular packing and, consequently, the bulk material properties. Computational modeling can simulate these packing arrangements and predict properties like charge carrier mobility and solid-state fluorescence efficiency, guiding the design of materials for high-performance electronic devices. rsc.org By combining these computational insights with experimental validation, the design-synthesis-characterization cycle can be significantly streamlined, paving the way for the next generation of advanced materials based on the this compound framework.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.